4-Iodo-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

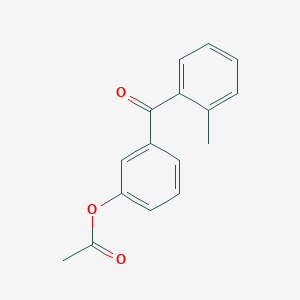

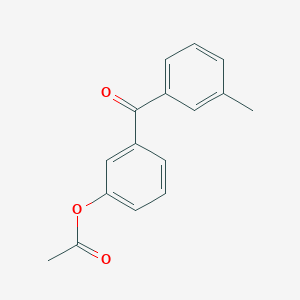

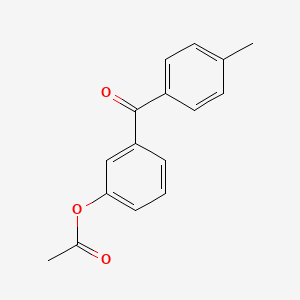

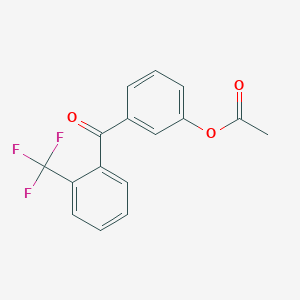

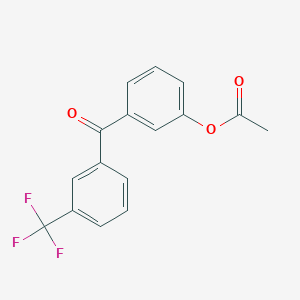

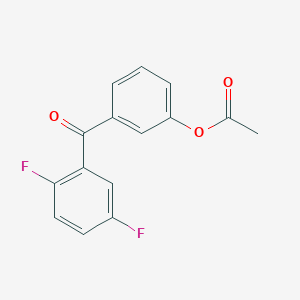

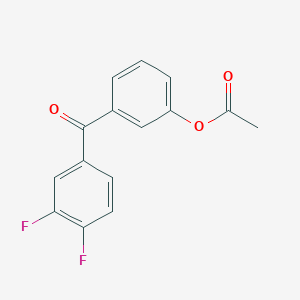

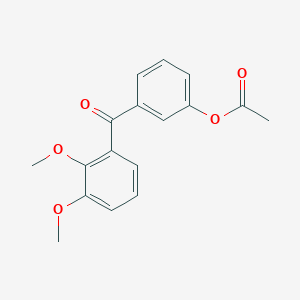

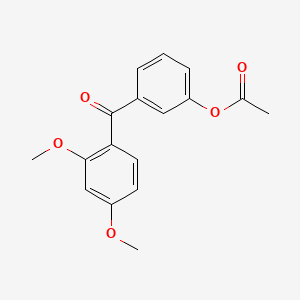

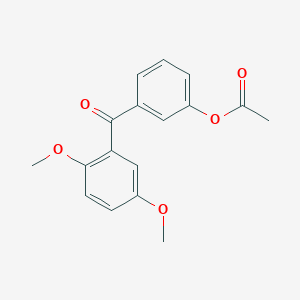

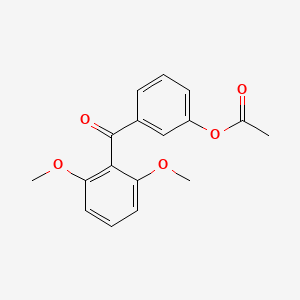

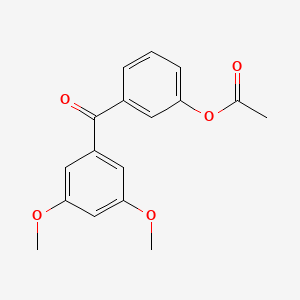

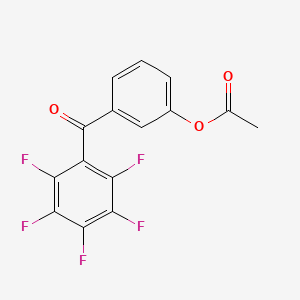

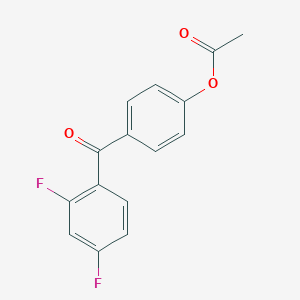

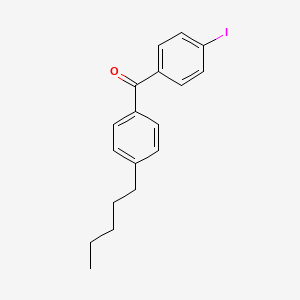

4-Iodo-4’-n-pentylbenzophenone is an organic compound with a molecular weight of 378.25 . It belongs to the family of benzophenone derivatives. The IUPAC name for this compound is (4-iodophenyl)(4-pentylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4-Iodo-4’-n-pentylbenzophenone consists of 39 atoms: 19 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .Applications De Recherche Scientifique

-

Organic Chemistry

- Application : 4-Iodo-4’-n-pentylbenzophenone is used as a reagent in organic chemistry .

- Method of Application : The specific methods of application can vary widely depending on the reaction being performed. Typically, it would be used in stoichiometric amounts relative to the other reactants in the reaction .

- Results : The outcomes of these reactions would also depend on the specific reaction being performed. In general, the use of 4-Iodo-4’-n-pentylbenzophenone would facilitate the formation of new carbon-carbon bonds .

-

Halogen-Atom Transfer Agents

- Application : 4-Iodo-4’-n-pentylbenzophenone can potentially be used in the activation of alkyl and aryl halides .

- Method of Application : This involves the use of a-aminoalkyl radicals, which are easily accessible from simple amines, to promote the homolytic activation of carbon-halogen bonds .

- Results : This strategy conveniently engages alkyl and aryl halides in a wide range of redox transformations to construct sp3-sp3, sp3-sp2, and sp2-sp2 carbon-carbon bonds under mild conditions with high chemoselectivity .

- Organic Light-Emitting Diodes (OLEDs)

- Application : Benzophenone-based derivatives, such as 4-Iodo-4’-n-pentylbenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs) .

- Method of Application : These compounds are used in the molecular design of OLED materials. They function as a classical phosphor with high intersystem crossing efficiency .

- Results : The use of these materials can lead to the development of thermally activated delayed fluorescent (TADF) emitters. These emitters can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

-

Photoinitiators in Polymer Chemistry

- Application : Benzophenone derivatives, such as 4-Iodo-4’-n-pentylbenzophenone, can be used as photoinitiators in polymer chemistry .

- Method of Application : These compounds can absorb light and generate radicals that initiate polymerization reactions .

- Results : The use of these photoinitiators can lead to the formation of polymers with specific properties, depending on the monomers used and the conditions of the polymerization .

-

Synthesis of Organic Semiconductors

- Application : Benzophenone-based derivatives are used in the synthesis of organic semiconductors .

- Method of Application : These compounds are used in the molecular design of semiconducting materials. They function as a core fragment in the synthesis of organic semiconductors .

- Results : The use of these materials can lead to the development of organic semiconductors with high charge mobility .

Propriétés

IUPAC Name |

(4-iodophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDCVBJLDQYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-4'-n-pentylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.